(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 270062-91-4
VCID: VC2165660
InChI: InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
SMILES: CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

CAS No.: 270062-91-4

Cat. No.: VC2165660

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid - 270062-91-4

Specification

CAS No. 270062-91-4
Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Standard InChI InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
Standard InChI Key YOSGJRFPFRIFNX-IBGZPJMESA-N
Isomeric SMILES CC1=CC=CC=C1C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid possesses a well-defined chemical structure with several key components that contribute to its functionality. The compound has the molecular formula C26H25NO4 with a molecular weight of 415.48 g/mol .

The molecule features:

  • A chiral center with S-configuration

  • The Fmoc protecting group containing the fluorene ring system

  • A carboxylic acid functional group

  • An ortho-tolyl moiety (toluene with methyl group at the ortho position)

The stereochemistry of this compound is particularly significant, as the S-configuration at the chiral center affects its behavior in stereoselective peptide synthesis applications.

Physical Characteristics

The physical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid are summarized in the following table:

PropertyValue
Molecular FormulaC26H25NO4
Molecular Weight415.48 g/mol
CAS Registry Number270062-91-4
Purity>98.00%
Recommended Storage2-8°C

These properties highlight the compound's high purity (>98.00%), making it suitable for research applications requiring precise chemical compositions .

Desired ConcentrationVolume Required for Different Sample Quantities
1 mg
1 mM2.4069 mL
5 mM0.4814 mL
10 mM0.2407 mL

These calculations facilitate precise preparation of stock solutions for various research protocols . The preparation of stock solutions requires selecting appropriate solvents based on the research requirements and the compound's solubility profile.

Research Applications

Role in Peptide Synthesis

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid serves a crucial function in solid-phase peptide synthesis (SPPS). The Fmoc protecting group plays a vital role in this process by:

  • Protecting the amino group during synthesis steps

  • Allowing for controlled and selective peptide bond formation

  • Being selectively removable under basic conditions while remaining stable in acidic environments

This selective protection and deprotection capability makes Fmoc-protected amino acids fundamental building blocks in modern peptide synthesis strategies. The presence of the ortho-tolyl group in this particular compound introduces specific steric and electronic properties that can influence the structure and function of resulting peptides.

Comparison with Related Compounds

Structural Analogs

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid belongs to a family of Fmoc-protected amino acids. Related compounds with similar structural elements include:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid270062-91-4C26H25NO4415.48 g/molContains ortho-tolyl group
(3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid193954-26-6C19H19NO4325.4 g/molContains methyl group instead of tolyl group
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid1260587-57-2C26H25NO4415.5 g/molContains para-tolyl instead of ortho-tolyl group

These structural variations result in different chemical properties and potentially different behaviors in peptide synthesis applications .

Structure-Activity Relationships

The position of substituents in these related compounds significantly impacts their chemical behavior and application in peptide synthesis. For example:

  • The ortho-tolyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid creates different steric effects compared to the para-tolyl group in its structural analog

  • These steric differences can influence:

    • Reactivity during peptide coupling

    • Solubility characteristics

    • Three-dimensional structure of resulting peptides

    • Potential biological activity of synthesized peptides

Understanding these structure-activity relationships is crucial for selecting the appropriate Fmoc-protected amino acid for specific research applications.

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